4-Methoxy-1H-indazol-3(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-1,2-dihydroindazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-12-6-4-2-3-5-7(6)8(11)10-9-5/h2-4H,1H3,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESHLNQIGLRLMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646640 |

Source

|

| Record name | 4-Methoxy-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000342-89-1 |

Source

|

| Record name | 4-Methoxy-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methoxy-1H-indazol-3(2H)-one chemical structure and properties

An In-depth Technical Guide to 4-Methoxy-1H-indazol-3(2H)-one: Structure, Synthesis, and Therapeutic Potential

Authored by a Senior Application Scientist

Foreword: The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its derivatives exhibit a vast range of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[4][5][6] This guide focuses on a specific, yet underexplored, member of this family: 4-Methoxy-1H-indazol-3(2H)-one. While direct literature on this exact molecule is sparse, its structural motifs suggest significant potential. This document serves as a technical primer for researchers, scientists, and drug development professionals, providing a synthesized overview of its chemical architecture, plausible synthetic routes based on established methodologies, and its potential as a scaffold for novel therapeutics. We will delve into the causality behind experimental design, ensuring a foundation built on scientific integrity and practical insight.

Molecular Architecture and Physicochemical Profile

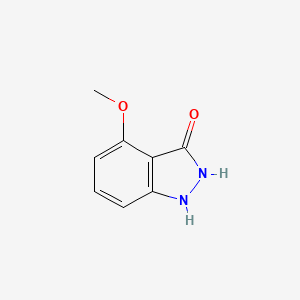

The structure of 4-Methoxy-1H-indazol-3(2H)-one is characterized by a bicyclic indazole core, comprising a fused benzene and pyrazole ring system. The "-one" suffix indicates a carbonyl group at the 3-position, and the methoxy group is substituted at the 4-position of the benzene ring. The "(2H)" notation specifies the location of the hydrogen atom on the pyrazole ring, defining the tautomeric form. Indazoles can exist in three tautomeric forms (1H, 2H, and 3H), with the 1H tautomer generally being the most thermodynamically stable.[1]

Chemical Structure

The canonical structure of 4-Methoxy-1H-indazol-3(2H)-one is presented below.

Caption: Chemical Structure of 4-Methoxy-1H-indazol-3(2H)-one.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | Calculated |

| Molecular Weight | 176.17 g/mol | Calculated |

| IUPAC Name | 4-methoxy-1,2-dihydro-3H-indazol-3-one | IUPAC Nomenclature |

| Predicted XlogP | ~1.2 - 1.6 | Estimation based on analogs |

| Physical State | Likely a white to off-white crystalline solid | Inferred from similar compounds |

| Solubility | Expected to be soluble in organic solvents like ethanol, acetone, and chloroform.[8] | Inferred from structural features |

| Hydrogen Bond Donors | 1 (from N-H) | Calculated |

| Hydrogen Bond Acceptors | 3 (from C=O and OCH₃) | Calculated |

Plausible Synthetic Methodologies

The synthesis of the indazolone core can be achieved through several established routes.[9][10] Given the substitution pattern of the target molecule, a reductive cyclization of a readily accessible ortho-nitroaromatic precursor presents a logical and efficient strategy.[11][12]

Proposed Synthesis: Reductive Cyclization of 2-Amino-6-methoxybenzoic Acid Derivative

This pathway is arguably the most direct. The core principle involves the intramolecular cyclization of an ortho-substituted aniline derivative. The key is the formation of the N-N bond to close the pyrazole ring. A plausible precursor is a derivative of 2-amino-6-methoxybenzoic acid.

Causality of Experimental Design: The choice of a reductive cyclization strategy is based on the high yields and tolerance for various functional groups often seen with this method. Starting from a benzoic acid derivative allows for the carbonyl group at the 3-position to be formed efficiently. The use of a low-valent titanium reagent is known to be mild and effective for such transformations.[11] Controlling the pH with a non-nucleophilic base like triethylamine (TEA) is crucial to prevent side reactions and promote the desired cyclization.[11]

Experimental Protocol (Hypothetical):

-

Step 1: Diazotization of 2-Amino-6-methoxybenzoic Acid.

-

Suspend 2-amino-6-methoxybenzoic acid (1.0 eq) in a solution of concentrated HCl and water at 0-5°C.

-

Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5°C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.

-

-

Step 2: Reduction and Cyclization.

-

In a separate flask under an inert atmosphere (e.g., Argon), prepare a solution of a suitable reducing agent, such as tin(II) chloride (SnCl₂) (3.0 eq), in concentrated HCl.

-

Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC for the disappearance of the intermediate. The heating facilitates the intramolecular condensation and ring closure.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

-

Step 3: Purification.

-

Purify the crude product by column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent, to yield pure 4-Methoxy-1H-indazol-3(2H)-one.

-

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. pnrjournal.com [pnrjournal.com]

- 7. 4-Methoxy-1H-indazole | C8H8N2O | CID 24729333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indazolone synthesis [organic-chemistry.org]

- 11. Efficient and convenient synthesis of indazol-3(2H)-ones and 2-aminobenzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Synthesis of 4-Methoxy-1H-indazol-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4-Methoxy-1H-indazol-3(2H)-one is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a multitude of pharmacologically active agents. Its structural motif is found in compounds targeting a range of therapeutic areas, including oncology, inflammation, and infectious diseases. This in-depth technical guide provides a comprehensive overview of the viable synthetic pathways to 4-Methoxy-1H-indazol-3(2H)-one, with a focus on the underlying chemical principles, mechanistic insights, and practical experimental considerations. The methodologies discussed herein are grounded in established chemical literature and are presented to empower researchers in the efficient and strategic synthesis of this valuable molecule.

Introduction: The Significance of the Indazolone Core

The indazolone nucleus is a privileged structure in drug discovery, prized for its ability to engage in diverse biological interactions. The inherent tautomerism and the presence of hydrogen bond donors and acceptors allow for a high degree of structural and electronic modulation. This versatility has led to the development of numerous indazolone-containing drugs and clinical candidates. The introduction of a methoxy group at the 4-position of the indazolone core, as in 4-Methoxy-1H-indazol-3(2H)-one, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties by altering its lipophilicity, metabolic stability, and binding interactions with biological targets. Understanding the synthetic routes to this specific derivative is therefore of paramount importance for the advancement of drug development programs centered on this scaffold.

Strategic Synthesis Pathways

The synthesis of 4-Methoxy-1H-indazol-3(2H)-one can be approached through several strategic pathways, primarily revolving around the formation of the pyrazole ring fused to the methoxy-substituted benzene ring. The choice of a particular route is often dictated by the availability of starting materials, desired scale of synthesis, and tolerance to specific reaction conditions. Two of the most robust and widely applicable strategies are detailed below.

Pathway A: Reductive Cyclization of 2-Nitro-6-methoxybenzoic Acid Derivatives

This classical and highly effective approach leverages the intramolecular cyclization of a bifunctional aromatic precursor. The key steps involve the reduction of a nitro group to an amino or nitroso group, which then undergoes condensation with a neighboring carboxylic acid derivative to form the indazolone ring.

The selection of a 2-nitro-6-methoxy-substituted benzoic acid derivative as the starting material is strategic. The ortho-positioning of the nitro and carboxyl functionalities is essential for the final intramolecular cyclization. The methoxy group at the 6-position (which becomes the 4-position in the final indazolone) is introduced early in the synthetic sequence. The choice of reducing agent is critical; milder reducing agents can selectively reduce the nitro group without affecting the carboxylic acid moiety.

The reaction proceeds through the initial reduction of the nitro group to a nitroso or hydroxylamino intermediate. This is followed by an intramolecular nucleophilic attack of the newly formed amino or hydroxylamino group on the carbonyl carbon of the carboxylic acid derivative, leading to a tetrahedral intermediate. Subsequent dehydration results in the formation of the stable five-membered indazolone ring.

Caption: Reductive cyclization pathway for 4-Methoxy-1H-indazol-3(2H)-one synthesis.

Step 1: Synthesis of 2-Amino-6-methoxybenzoic acid from 2-Nitro-6-methoxybenzoic acid

-

To a solution of 2-nitro-6-methoxybenzoic acid (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a reducing agent like tin(II) chloride (SnCl₂, 3-5 eq) or perform catalytic hydrogenation (H₂, Pd/C).

-

If using SnCl₂, the reaction is typically stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction mixture is neutralized with a base (e.g., saturated NaHCO₃ solution) and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-amino-6-methoxybenzoic acid.

Step 2: Diazotization and Cyclization to 4-Methoxy-1H-indazol-3(2H)-one

-

Dissolve 2-amino-6-methoxybenzoic acid (1.0 eq) in an aqueous solution of a mineral acid (e.g., HCl).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂, 1.0-1.2 eq) in water, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time to ensure complete diazotization.

-

The reaction mixture is then gently warmed to room temperature or slightly above to facilitate the intramolecular cyclization.

-

The resulting precipitate, 4-Methoxy-1H-indazol-3(2H)-one, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water).

Pathway B: Photochemical Synthesis from 2-Nitro-6-methoxybenzyl Alcohol

This modern approach utilizes a photochemical rearrangement and cyclization, offering a milder alternative to traditional reductive methods. It is particularly useful for synthesizing N-substituted indazolones, but can be adapted for the parent N-H compound.

The o-nitrobenzyl moiety is a well-known photolabile protecting group. Upon irradiation with UV light, it undergoes an intramolecular redox reaction to form a nitrosobenzaldehyde intermediate. This highly reactive intermediate can then react with a nitrogen nucleophile to form the indazolone ring. Starting with 2-nitro-6-methoxybenzyl alcohol ensures the correct substitution pattern in the final product.

The photochemical reaction is initiated by the excitation of the nitro group. This leads to an intramolecular hydrogen abstraction from the benzylic position, forming an aci-nitro intermediate. This intermediate then undergoes rearrangement and cyclization to form an N-hydroxyindazolone, which can be subsequently reduced to the desired indazolone. To obtain the N-unsubstituted indazolone, a nitrogen source like ammonia or a protected hydrazine that can be deprotected later would be required. A more direct route to the N-unsubstituted product involves the in-situ generation of the nitroso intermediate which then undergoes cyclization.

Caption: Photochemical pathway for 4-Methoxy-1H-indazol-3(2H)-one synthesis.

-

A solution of 2-nitro-6-methoxybenzyl alcohol (1.0 eq) and a suitable nitrogen source (e.g., a protected hydrazine like tert-butyl carbazate, followed by a deprotection step) in an appropriate solvent (e.g., aqueous media or acetonitrile) is prepared in a quartz reaction vessel.[1][2]

-

The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon).

-

The reaction mixture is then irradiated with a UV lamp (typically around 350-365 nm) at room temperature for a period determined by reaction monitoring (TLC or LC-MS).[1]

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then subjected to the deprotection of the nitrogen (if a protected hydrazine was used). For example, if tert-butyl carbazate was used, the Boc group can be removed under acidic conditions (e.g., TFA in DCM).

-

The final product is purified by column chromatography on silica gel to afford pure 4-Methoxy-1H-indazol-3(2H)-one.

Data Presentation: Comparative Overview of Synthesis Pathways

| Parameter | Pathway A: Reductive Cyclization | Pathway B: Photochemical Synthesis |

| Starting Material | 2-Nitro-6-methoxybenzoic Acid | 2-Nitro-6-methoxybenzyl Alcohol |

| Key Reagents | Reducing agent (SnCl₂, H₂/Pd-C), NaNO₂ | UV light source, Nitrogen nucleophile |

| Number of Steps | 2 | 1-2 (depending on N-source) |

| Reaction Conditions | Acidic, potentially elevated temperatures | Mild, room temperature |

| Potential Yield | Moderate to High | Variable, often moderate |

| Scalability | Generally good | Can be limited by light penetration |

| Advantages | Well-established, reliable | Mild conditions, avoids harsh reagents |

| Disadvantages | Use of potentially hazardous reagents | May require specialized equipment |

Trustworthiness: Self-Validating Systems in Synthesis

The reliability of any synthetic protocol is paramount. The pathways described above incorporate self-validating checkpoints:

-

Spectroscopic Analysis: At each step, the identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Expected spectral data for the target molecule would include characteristic peaks for the aromatic protons, the methoxy group, the N-H proton, and the carbonyl group.

-

Chromatographic Monitoring: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are essential for monitoring the progress of the reaction and assessing the purity of the isolated products.

-

Physical Characterization: The melting point of the final crystalline product should be determined and compared with literature values, if available, as a confirmation of its identity and purity.

Conclusion: Empowering Future Drug Discovery

The synthesis of 4-Methoxy-1H-indazol-3(2H)-one is a critical enabling step in the exploration of new chemical space for drug discovery. This guide has detailed two robust and mechanistically distinct pathways for its preparation. The classical reductive cyclization offers a reliable and scalable route, while the photochemical approach provides a milder and more modern alternative. By understanding the underlying principles and practical considerations of these synthetic strategies, researchers are well-equipped to efficiently produce this valuable intermediate and accelerate the development of next-generation therapeutics based on the privileged indazolone scaffold.

References

-

Zhu, J. S., Kraemer, N., Li, C. J., Haddadin, M. J., & Kurth, M. J. (2018). Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. The Journal of Organic Chemistry, 83(24), 15493–15498. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indazolones. Retrieved from [Link]

-

Dou, G., & Shi, D. (2009). Efficient and convenient synthesis of indazol-3(2H)-ones and 2-aminobenzonitriles. Journal of Combinatorial Chemistry, 11(6), 1073–1077. [Link]

-

Berkowitz, W. F., & Söderberg, B. C. G. (2011). Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles. Organic Reactions. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Methoxy-1H-indazol-3(2H)-one

Introduction: The Indazolone Core in Medicinal Chemistry

The indazole ring system is a prominent scaffold in medicinal chemistry, known for its diverse biological activities. The introduction of a methoxy group and a carbonyl function, as in 4-Methoxy-1H-indazol-3(2H)-one, can significantly influence its physicochemical properties and biological target interactions. Accurate structural confirmation is the bedrock of any chemical research, particularly in the synthesis of novel compounds for pharmaceutical applications. Spectroscopic techniques are the primary tools for achieving this, offering a non-destructive view into the molecular architecture.

A crucial aspect of the 4-Methoxy-1H-indazol-3(2H)-one structure is its potential for tautomerism, existing in equilibrium between the keto (indazolone) and enol (indazolol) forms. The predominant tautomer is highly dependent on the solvent and physical state. This guide will focus on the characterization of the indazolone form, which is often the major tautomer in the solid state and in many common NMR solvents.

Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated spectroscopic signatures for 4-Methoxy-1H-indazol-3(2H)-one. These predictions are based on the analysis of spectral data from structurally similar compounds, including various substituted indazoles and indazolones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 4-Methoxy-1H-indazol-3(2H)-one, both ¹H and ¹³C NMR will provide a detailed map of its carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to reveal the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Methoxy-1H-indazol-3(2H)-one

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale and Comparative Insights |

| NH (N1-H or N2-H) | 10.0 - 12.0 | Broad Singlet | - | The N-H proton of the indazolone ring is expected to be significantly deshielded due to the influence of the adjacent carbonyl group and the aromatic system. Its signal is often broad due to quadrupole effects and potential chemical exchange. |

| H5 | 7.20 - 7.40 | Doublet of Doublets | J ≈ 8.0, 1.0 | This proton is part of the benzenoid ring and is expected to show coupling to both H6 and H7. |

| H6 | 6.80 - 7.00 | Triplet | J ≈ 8.0 | Coupled to H5 and H7, this proton should appear as a triplet. |

| H7 | 6.90 - 7.10 | Doublet of Doublets | J ≈ 8.0, 1.0 | Similar to H5, this proton will show coupling to H6 and H5. |

| OCH₃ | 3.80 - 4.00 | Singlet | - | The methoxy group protons will appear as a sharp singlet, as there are no adjacent protons to couple with. |

Causality in Chemical Shifts: The electron-donating methoxy group at the 4-position will influence the electron density of the aromatic ring, generally causing an upfield shift (to lower ppm values) of the aromatic protons compared to an unsubstituted indazolone. The carbonyl group at the 3-position will have a deshielding effect on the nearby protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Methoxy-1H-indazol-3(2H)-one

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |

| C=O (C3) | 160 - 170 | The carbonyl carbon is highly deshielded and will appear significantly downfield. This is a key diagnostic signal for the indazolone tautomer. |

| C4 | 145 - 155 | The carbon bearing the methoxy group will be deshielded due to the oxygen atom's electronegativity. |

| C7a | 135 - 145 | This is one of the bridgehead carbons of the bicyclic system. |

| C3a | 120 - 130 | The other bridgehead carbon, its chemical shift is influenced by the adjacent carbonyl and the aromatic ring. |

| C5 | 115 - 125 | Aromatic methine carbon. |

| C6 | 110 - 120 | Aromatic methine carbon. |

| C7 | 100 - 110 | Aromatic methine carbon, likely shifted upfield due to the influence of the methoxy group. |

| OCH₃ | 55 - 60 | The methoxy carbon appears in the typical range for such functional groups. |

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence the chemical shifts and the observed tautomeric equilibrium. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate spectral width, and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required.

-

2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings, and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded C-H pairs. HMBC (Heteronuclear Multiple Bond Correlation) is invaluable for identifying long-range C-H correlations, which can confirm the connectivity of the entire molecule.

Diagram: NMR Workflow for Structural Elucidation

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 4-Methoxy-1H-indazol-3(2H)-one is expected to show characteristic absorption bands for the N-H, C=O, C=C, and C-O bonds.

Table 3: Predicted IR Absorption Bands for 4-Methoxy-1H-indazol-3(2H)-one

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H | 3100 - 3300 | Medium, Broad | Stretching |

| C-H (aromatic) | 3000 - 3100 | Medium | Stretching |

| C-H (aliphatic, OCH₃) | 2850 - 3000 | Medium | Stretching |

| C=O (amide/lactam) | 1680 - 1720 | Strong | Stretching |

| C=C (aromatic) | 1500 - 1600 | Medium to Strong | Stretching |

| C-O (aryl ether) | 1200 - 1280 | Strong | Asymmetric Stretching |

| C-O (aryl ether) | 1000 - 1050 | Medium | Symmetric Stretching |

Trustworthiness of IR Data: The presence of a strong absorption band in the region of 1680-1720 cm⁻¹ is a highly reliable indicator of the carbonyl group and provides strong evidence for the indazolone tautomer. The broad N-H stretch is also a key feature.

Experimental Protocol: IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded by pressing the sample against the crystal. A background spectrum of the clean crystal is taken first and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Diagram: Key Functional Groups and their IR Regions

Caption: Characteristic IR absorption regions for key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectrum

For 4-Methoxy-1H-indazol-3(2H)-one (C₈H₈N₂O₂), the expected molecular weight is approximately 164.06 g/mol .

-

Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, a prominent peak corresponding to the molecular ion (M⁺) is expected at m/z 164.

-

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The calculated exact mass for C₈H₈N₂O₂ is 164.0586.

-

Key Fragmentation Pathways: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for indazolones may include:

-

Loss of CO (m/z 136)

-

Loss of a methyl radical from the methoxy group (m/z 149)

-

Loss of CH₂O from the methoxy group (m/z 134)

-

Cleavage of the indazole ring system.

-

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds, often used in LC-MS.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The structural elucidation of novel compounds like 4-Methoxy-1H-indazol-3(2H)-one is a systematic process that relies on the synergistic interpretation of data from multiple spectroscopic techniques. This guide provides a comprehensive, albeit predictive, overview of the expected NMR, IR, and MS data for this molecule. The provided protocols and interpretations are grounded in fundamental spectroscopic principles and data from analogous structures, offering a reliable roadmap for researchers in the field. The self-validating nature of combining these techniques, where the data from one method corroborates the others, ensures a high degree of confidence in the final structural assignment.

References

- While direct spectral data for the target compound was not found, the principles and comparative data are based on general knowledge in organic spectroscopy and data from related indazole derivatives found in various chemical databases and publications. For general principles of spectroscopy, standard organic chemistry textbooks are recommended. Data for related compounds can be found in sources such as: Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. This article provides extensive spectroscopic data (¹H NMR, ¹³C NMR, IR, and HRMS) for a variety of substituted indazoles, which can be used for comparative analysis. [Source: ACS Publications, URL: Not available in search results but can be found by title] PubChem. This database contains information on various chemical compounds, including some related indazole derivatives and their properties. [Source: National Center for Biotechnology Information, URL: https://pubchem.ncbi.nlm.nih.gov/] ChemicalBook. A resource for chemical information, including some spectroscopic data for related compounds like 4-Methoxy-1H-indazol-3-amine. [Source: ChemicalBook, URL: https://www.chemicalbook.com/]

The Diverse Biological Activities of Substituted Indazolones: A Guide for Drug Discovery Professionals

An In-depth Technical Guide

Executive Summary

The indazolone scaffold, a versatile nitrogen-containing heterocyclic system, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, leading to the development of several clinically approved drugs.[1][2] This guide offers an in-depth exploration of the significant pharmacological properties of substituted indazolones, with a primary focus on their anti-cancer, anti-inflammatory, and antimicrobial activities. We will delve into the molecular mechanisms of action, present quantitative structure-activity relationship (SAR) data, and provide detailed, field-proven experimental protocols. This document is designed to serve as a critical resource for researchers, scientists, and drug development professionals, aiming to accelerate the discovery and development of novel indazolone-based therapeutics.

The Indazolone Core: A Foundation for Diverse Bioactivity

Indazoles and their indazolone isomers are bicyclic heterocyclic compounds, typically featuring a benzene ring fused to a pyrazole ring.[2] This structural motif is rarely found in nature, but its synthetic derivatives have proven to be powerful pharmacological agents.[2][3] The ability to readily substitute various positions on the indazolone ring system allows for the fine-tuning of its physicochemical properties and biological targets. This chemical tractability is a key reason for its prevalence in drug discovery programs. Several synthetic routes have been developed for the construction of the indazolone skeleton, including photochemical cyclization and copper-mediated coupling reactions, enabling the generation of diverse chemical libraries for screening.[4][5][6]

General Synthetic Workflow

The synthesis of substituted indazolones is a critical first step in their biological evaluation. While numerous specific methods exist, a common strategy involves the cyclization of appropriately substituted precursors. The following diagram illustrates a high-level photochemical approach.

Caption: Apoptotic pathway induced by an anti-cancer indazolone derivative. [7][8]

Structure-Activity Relationship (SAR) & Quantitative Data

The anti-proliferative potency of indazolone derivatives is highly dependent on the nature and position of substituents on the core structure. SAR studies are crucial for optimizing lead compounds. For example, various substitutions on the indazole ring and linked moieties have been shown to significantly impact inhibitory concentrations against different cancer cell lines. [2][9][10]

| Compound ID | Target Cell Line | IC₅₀ (µM) | Key Structural Features | Reference |

|---|---|---|---|---|

| 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 | Indazole scaffold | [7][8] |

| 13j | A549 (Lung Cancer) | 0.010 ± 0.0042 | Novel indazole derivative | [9] |

| 6o | K562 (Leukemia) | 5.15 | Piperazine-indazole derivative | [10] |

| 107 | EGFR (T790M mutant) | 0.07 | 1H-indazole derivative | [2] |

| 127 (Entrectinib) | ALK | 0.012 | 3-aminoindazole derivative | [2][3]|

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess the cytotoxic potential of compounds on cancer cell lines. [10]Its principle lies in the conversion of the yellow MTT tetrazolium salt into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.

Protocol Steps:

-

Cell Seeding: Plate human cancer cells (e.g., K562, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell adherence.

-

Compound Treatment: Prepare serial dilutions of the test indazolone derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil). [10]3. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that causes 50% inhibition of cell growth) is determined by plotting a dose-response curve. [10]

Anti-Inflammatory Activity: Quelling the Inflammatory Cascade

Indazolone derivatives have demonstrated significant potential as anti-inflammatory agents. [11][12][13]Their mechanism of action often involves the modulation of key enzymatic pathways and signaling molecules that drive the inflammatory response.

Mechanism of Action: Inhibition of COX-2 and Pro-Inflammatory Cytokines

Inflammation is a complex biological response often mediated by prostaglandins and cytokines. Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. [11]Many indazolone derivatives function as potent inhibitors of COX-2. [11][14]Furthermore, these compounds can suppress the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), from inflammatory cells like macrophages. [11][13]By targeting both the enzymatic production of prostaglandins and the cytokine signaling cascade, indazolones can effectively mitigate the inflammatory response.

Caption: Anti-inflammatory mechanism of indazolone derivatives. [11][13]

Quantitative Data: In Vitro Enzyme Inhibition

The potency of indazolone derivatives as anti-inflammatory agents can be quantified by measuring their ability to inhibit key enzymes and cytokines.

| Compound | Target | IC₅₀ (µM) | Assay Type | Reference |

| Indazole | COX-2 | 23.42 | In Vitro Enzyme Assay | [11] |

| 5-Aminoindazole | COX-2 | 12.32 | In Vitro Enzyme Assay | [11] |

| Indazole | TNF-α | 220.11 | In Vitro Cytokine Assay | [11] |

| 5-Aminoindazole | TNF-α | 230.19 | In Vitro Cytokine Assay | [11] |

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This is a standard and widely used in vivo model for evaluating the acute anti-inflammatory activity of novel compounds. [11][14][15]The subcutaneous injection of carrageenan, a phlogistic agent, into a rodent's paw induces a reproducible inflammatory response characterized by edema (swelling).

Caption: Experimental workflow for the Carrageenan-induced paw edema model. [11][15] Protocol Steps:

-

Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for at least one week under standard laboratory conditions.

-

Grouping: Divide the animals into groups (n=6): Vehicle control (e.g., 0.5% CMC), Positive control (e.g., Diclofenac sodium), and Test compound groups at various doses (e.g., 25, 50, 100 mg/kg). [11][15]3. Compound Administration: Administer the test compounds, vehicle, or positive control via the desired route (intraperitoneal or oral) 30-60 minutes before the carrageenan injection.

-

Inflammation Induction: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar surface of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume immediately after carrageenan injection (time 0) and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: The increase in paw volume is calculated as the difference between the volume at each time point and the initial volume at time 0. The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Antimicrobial Activity: Combating Pathogens

The indazolone scaffold has also been explored for its potential in developing new antimicrobial agents. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria as well as fungi. [12][16][17][18]

Spectrum of Activity

Screening of indazolone libraries has identified compounds with inhibitory effects against clinically relevant pathogens. The activity is often substituent-dependent, with different derivatives showing varying potency against different microbial species. [12][17]

| Pathogen | Class | Activity Noted | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive bacteria | Moderate to High | [12][18] |

| Escherichia coli | Gram-negative bacteria | Moderate | [12][17] |

| Klebsiella aerogenes | Gram-negative bacteria | High | [12] |

| Pseudomonas aeruginosa | Gram-negative bacteria | Moderate | [17] |

| Aspergillus niger | Fungus | Moderate | [16][17]|

Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion)

The disc diffusion method is a widely used qualitative technique to screen for the antimicrobial activity of new compounds. [12]It relies on the diffusion of the compound from a paper disc into an agar medium seeded with the test microorganism.

Protocol Steps:

-

Media Preparation: Prepare and sterilize Muller-Hinton agar and pour it into sterile Petri plates.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in sterile saline, adjusted to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate using a sterile swab.

-

Disc Application: Prepare sterile filter paper discs (6 mm diameter). Impregnate the discs with a known concentration of the test indazolone derivative dissolved in a suitable solvent (e.g., DMSO). Allow the solvent to evaporate completely.

-

Incubation: Place the impregnated discs onto the surface of the inoculated agar plates. Also include a solvent control disc and a positive control disc with a standard antibiotic (e.g., Ofloxacin). [12]Incubate the plates at 37°C for 18-24 hours.

-

Result Measurement: Measure the diameter (in mm) of the zone of inhibition (the clear area around the disc where microbial growth is inhibited). A larger zone diameter indicates greater antimicrobial activity.

Conclusion and Future Directions

Substituted indazolones represent a profoundly important and versatile class of heterocyclic compounds with a wide spectrum of validated biological activities. Their proven success in oncology is a testament to their potential as therapeutic agents. The continued exploration of their anti-inflammatory and antimicrobial properties holds significant promise for addressing unmet medical needs in these areas. Future research should focus on leveraging structure-based drug design and modern synthetic methodologies to develop next-generation indazolone derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The robust experimental frameworks detailed in this guide provide a solid foundation for the continued evaluation and advancement of this remarkable chemical scaffold.

References

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances.

- Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media. (2019). RSC Publishing.

- Synthesis and Evaluation of Anticancer Activity of Indazole Deriv

- Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media. (2019). RSC Publishing.

- The Anticancer Activity of Indazole Compounds: A Mini Review. PubMed.

- The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals. Benchchem.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). PMC - PubMed Central.

- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv

- Straightforward synthesis of indazolones (1 and 2). Reaction conditions.

- Synthesis and biological study of some novel schiffs bases of indazolone deriv

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules.

- The anti-inflammatory activity of N-substituted indazolones in mice. (1996). PubMed.

- Application Notes and Protocols for In Vivo Studies of Indazole Deriv

- Synthesis and antimicrobial activity of some new indazolone. (2012). TSI Journals.

- (PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2025).

- Synthesis and antimicrobial activity of some new indazolone derivatives from 1-(3,5-Dibromo-2-hydroxy-4 methyl phenyl) ethanone. (2012). IJPRS.

- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). PMC - NIH.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). NIH.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Rapid and halide compatible synthesis of 2- N -substituted indazolone derivatives via photochemical cyclization in aqueous media - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02466B [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives | Semantic Scholar [semanticscholar.org]

- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jocpr.com [jocpr.com]

- 13. The anti-inflammatory activity of N-substituted indazolones in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. tsijournals.com [tsijournals.com]

- 17. Synthesis and antimicrobial activity of some new indazolone derivatives from 1-(3,5-Dibromo-2-hydroxy-4 methyl phenyl) ethanone - IJPRS [ijprs.com]

- 18. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-Methoxy-1H-indazol-3(2H)-one

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] While a significant body of research exists on the diverse therapeutic applications of indazole derivatives, from oncology to neurobiology, the specific mechanism of action for many analogues, including 4-Methoxy-1H-indazol-3(2H)-one, remains to be fully elucidated. This guide addresses this knowledge gap not by presenting a known mechanism, but by providing a comprehensive, experience-driven framework for its discovery and validation. We will synthesize the current understanding of closely related methoxy-indazole and indazolone derivatives to propose a primary hypothesized mechanism centered on protein kinase inhibition. Subsequently, this document will lay out a robust, multi-faceted experimental plan designed to rigorously test this hypothesis. This guide is intended for researchers and drug development professionals, offering both the strategic rationale and detailed protocols necessary to systematically unravel the molecular intricacies of this promising compound.

The Indazole Scaffold: A Proven Pharmacophore

The indazole core, a bicyclic heteroaromatic system, is a recurring motif in a number of FDA-approved therapeutics, particularly in oncology.[2][3] Drugs such as Axitinib and Pazopanib, both potent tyrosine kinase inhibitors, feature the indazole scaffold, underscoring its utility in targeting ATP-binding sites of various kinases.[1][4] The versatility of the indazole ring allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5]

The introduction of a methoxy group, as in 4-Methoxy-1H-indazol-3(2H)-one, is a common strategy in medicinal chemistry to enhance binding affinity and modulate metabolic stability. Several studies have reported that methoxy-substituted indazole derivatives exhibit potent inhibitory effects against a range of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Aurora kinases.[4]

Hypothesized Mechanism of Action of 4-Methoxy-1H-indazol-3(2H)-one

Given the extensive precedent for indazole-based kinase inhibitors, the most probable mechanism of action for 4-Methoxy-1H-indazol-3(2H)-one is the direct inhibition of one or more protein kinases. The "one" suffix in the chemical name suggests an indazolone structure, which has also been investigated for various biological activities, including antimicrobial and anti-inflammatory effects.[6] However, the strong association of the broader indazole class with kinase inhibition makes this the most logical starting point for investigation.

We hypothesize that 4-Methoxy-1H-indazol-3(2H)-one functions as a competitive inhibitor at the ATP-binding site of a specific protein kinase or a small family of kinases. This inhibition would disrupt downstream signaling pathways, leading to cellular responses such as apoptosis, cell cycle arrest, and reduced proliferation in cancer cell lines. The 4-methoxy group may play a crucial role in forming key hydrogen bonds or hydrophobic interactions within the kinase's active site.[4]

The following sections will detail a comprehensive experimental strategy to test this hypothesis, from initial target identification to in-depth cellular characterization.

A Roadmap for Mechanism of Action Elucidation: An Experimental Blueprint

The following experimental plan is designed as a self-validating system, where each phase builds upon the findings of the previous one, ensuring a logical and rigorous investigation.

Phase 1: Target Identification and Validation

The primary objective of this phase is to identify the direct molecular target(s) of 4-Methoxy-1H-indazol-3(2H)-one.

3.1. Kinase Profiling

A broad kinase screen is the most efficient initial step to identify potential targets.

-

Experimental Protocol: In Vitro Kinase Panel Screen

-

Compound Preparation: Prepare a 10 mM stock solution of 4-Methoxy-1H-indazol-3(2H)-one in DMSO.

-

Assay Plate Preparation: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology) that offers a panel of several hundred human kinases.

-

Primary Screen: Screen the compound at a single high concentration (e.g., 10 µM) against the kinase panel. The assay typically measures the remaining kinase activity after incubation with the compound, often using a radiometric (33P-ATP) or fluorescence-based method.

-

Data Analysis: Identify kinases where activity is inhibited by more than a predefined threshold (e.g., >80%).

-

Follow-up Screen: For the "hit" kinases, perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50).

-

3.2. Cellular Target Engagement

To confirm that the compound interacts with the identified kinase(s) in a cellular context, a Cellular Thermal Shift Assay (CETSA) is recommended.

-

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture: Grow a relevant human cancer cell line (e.g., A549, MCF7) to ~80% confluency.

-

Compound Treatment: Treat the cells with 4-Methoxy-1H-indazol-3(2H)-one (e.g., at 10x the in vitro IC50) or vehicle (DMSO) for 2-4 hours.

-

Cell Lysis and Heating: Harvest the cells, lyse them via freeze-thaw cycles, and aliquot the lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

-

Protein Precipitation: Centrifuge the heated lysates to pellet the denatured, aggregated proteins.

-

Western Blot Analysis: Analyze the supernatant (containing the soluble, non-denatured protein) by SDS-PAGE and Western blotting using an antibody specific for the target kinase.

-

Data Analysis: A positive target engagement will result in a thermal stabilization of the target protein in the compound-treated samples, leading to a shift in its melting curve to higher temperatures.

-

Workflow for Target Identification and Validation

Caption: Workflow for identifying and validating the molecular target(s).

Phase 2: In Vitro Characterization of Kinase Inhibition

Once a primary kinase target is validated, a more detailed in vitro characterization is necessary.

3.3. Enzyme Kinetics

To understand the nature of the inhibition, enzyme kinetic studies are performed.

-

Experimental Protocol: Michaelis-Menten Kinetics

-

Assay Setup: Perform the kinase assay with varying concentrations of both the ATP substrate and 4-Methoxy-1H-indazol-3(2H)-one.

-

Data Collection: Measure the initial reaction velocities at each substrate and inhibitor concentration.

-

Data Analysis: Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). A competitive inhibitor will show an increase in the apparent Km with no change in Vmax.

-

Phase 3: Delineating the Cellular Signaling Pathway

This phase aims to connect the inhibition of the target kinase to a cellular phenotype.

3.4. Analysis of Downstream Signaling

Western blotting is a standard technique to probe the phosphorylation status of the target kinase's known substrates.

-

Experimental Protocol: Western Blot for Pathway Analysis

-

Cell Treatment: Treat the selected cancer cell line with increasing concentrations of 4-Methoxy-1H-indazol-3(2H)-one for a defined period (e.g., 24 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the phosphorylated and total forms of the target kinase and its key downstream substrates.

-

Data Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation of downstream effectors. A dose-dependent decrease in the phosphorylation of a substrate is indicative of on-target pathway inhibition.

-

Hypothesized Signaling Pathway and Points of Intervention

Caption: Hypothesized signaling pathway inhibited by the compound.

3.5. Cellular Phenotypic Assays

These assays will determine the functional consequences of target inhibition.

-

Cell Viability Assay (MTT or CellTiter-Glo®) : To measure the anti-proliferative effects of the compound.

-

Apoptosis Assay (Annexin V/PI Staining) : To determine if the compound induces programmed cell death.

-

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry) : To assess if the compound causes arrest at a specific phase of the cell cycle.

Quantitative Data Summary (Hypothetical)

| Assay Type | Cell Line | IC50 / EC50 (µM) |

| Kinase Inhibition (Target X) | - | 0.15 |

| Cell Viability | A549 | 1.2 |

| Cell Viability | MCF7 | 2.5 |

| Apoptosis Induction | A549 | 1.5 |

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically rigorous framework for elucidating the mechanism of action of 4-Methoxy-1H-indazol-3(2H)-one. By starting with a broad, unbiased screen and progressively narrowing the focus to specific targets and pathways, researchers can confidently and efficiently characterize this and other novel chemical entities. The indazole scaffold continues to be a rich source of therapeutic innovation.[7] The systematic approach outlined herein, grounded in established methodologies and logical progression, will be instrumental in unlocking the full therapeutic potential of 4-Methoxy-1H-indazol-3(2H)-one and advancing the next generation of targeted therapies.

References

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (URL: [Link])

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (URL: [Link])

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (URL: [Link])

-

Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (URL: [Link])

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (URL: [Link])

-

Discovery of indazoles as inhibitors of Tpl2 kinase. (URL: [Link])

-

Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. (URL: [Link])

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (URL: [Link])

-

Synthesis and biological study of some novel schiffs bases of indazolone derivatives. (URL: [Link])

-

Synthesis and pharmacological evaluation of some substituted imidazoles. (URL: [Link])

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (URL: [Link])

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (URL: [Link])

-

Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole and Related Substituted Indazoles as Neuronal Nitric Oxide Synthase Inhibitors. (URL: [Link])

-

A comprehensive review on the indazole based derivatives as targeted anticancer agents. (URL: [Link])

-

Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. (URL: [Link])

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (URL: [Link])

-

A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (URL: [Link])

-

7-Nitro indazole enhances methohexital anesthesia. (URL: [Link])

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

A Prospective Analysis of 4-Methoxy-1H-indazol-3(2H)-one: Synthesis, Properties, and Therapeutic Potential

Foreword: The Enduring Promise of the Indazole Scaffold

The indazole nucleus stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its unique bicyclic structure, a fusion of benzene and pyrazole rings, imparts a favorable combination of rigidity and functionality that has proven fertile ground for the discovery of numerous therapeutic agents.[2][3][4] From the potent anti-cancer activity of kinase inhibitors like Pazopanib to the antiemetic properties of Granisetron, the indazole core is a testament to the power of heterocyclic chemistry in addressing diverse medical needs.[1] This guide delves into the specifics of a lesser-explored derivative, 4-Methoxy-1H-indazol-3(2H)-one, offering a prospective analysis of its synthesis, chemical characteristics, and potential as a modulator of biological pathways. While direct research on this molecule is nascent, by examining its close chemical relatives and the broader indazolone class, we can construct a compelling hypothesis for its future role in drug discovery.

I. The Indazolone Core: A Gateway to Biological Activity

Indazolones, the oxo-derivatives of indazoles, represent a significant subclass with a distinct profile of biological activities. The introduction of a carbonyl group at the 3-position creates a lactam-like structure that can engage in different hydrogen bonding patterns compared to the parent indazole, opening up new avenues for molecular interactions with biological targets. Research has shown that substituted indazolones possess a range of pharmacological properties, most notably anti-inflammatory and anticancer effects.[5]

The strategic placement of substituents on the indazolone ring system is a key determinant of its biological activity. The methoxy group, in particular, is a common and highly effective modulator of pharmacokinetic and pharmacodynamic properties in drug design. Its ability to act as a hydrogen bond acceptor and its influence on metabolic stability make it a valuable functional group for fine-tuning the activity of a lead compound. The 4-position on the indazole ring is of particular interest as it allows for substitution that can project into solvent-exposed regions or specific sub-pockets of an enzyme's active site.

II. Synthetic Pathways to 4-Methoxy-1H-indazol-3(2H)-one: A Proposed Route

Proposed Synthesis Workflow

Caption: Proposed synthetic route to 4-Methoxy-1H-indazol-3(2H)-one.

Step-by-Step Experimental Protocol (Hypothetical)

Part 1: Synthesis of 4-Methoxy-1H-indazol-3-amine [6]

-

To a solution of 2-fluoro-6-methoxybenzonitrile (1.0 eq) in n-butanol, add hydrazine hydrate (3.0 eq).

-

Heat the reaction mixture to reflux under a nitrogen atmosphere for 18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and add water to precipitate the product.

-

Isolate the crude 4-Methoxy-1H-indazol-3-amine by filtration.

-

Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Part 2: Conversion to 4-Methoxy-1H-indazol-3(2H)-one

-

Dissolve the purified 4-Methoxy-1H-indazol-3-amine (1.0 eq) in an aqueous solution of sulfuric acid at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

-

Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until nitrogen evolution ceases, indicating the hydrolysis of the diazonium salt.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 4-Methoxy-1H-indazol-3(2H)-one by recrystallization or column chromatography.

III. Predicted Physicochemical and Spectroscopic Properties

Based on the structure of 4-Methoxy-1H-indazol-3(2H)-one and data from its 3-amino analog, we can predict its key analytical characteristics.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C8H8N2O2 |

| Molecular Weight | 164.16 g/mol |

| Appearance | Likely a white to off-white solid |

| 1H NMR | Aromatic protons (d, t, d), a singlet for the methoxy group, and a broad singlet for the N-H proton. |

| 13C NMR | Signals for the carbonyl carbon, aromatic carbons (including the methoxy-substituted carbon), and the methoxy carbon. |

| Mass Spectrometry | [M+H]+ at m/z 165.06 |

The 1H NMR spectrum of the closely related 4-Methoxy-1H-indazol-3-amine shows signals at δ 11.35 (1H, s, NH), 7.10 (1H, t), 6.76 (1H, d), 6.29 (1H, d), and 3.85 (3H, s, OCH3).[6] For 4-Methoxy-1H-indazol-3(2H)-one, we would expect a similar pattern for the aromatic protons and the methoxy group, with the absence of the amine protons and the presence of a downfield shifted N-H proton of the indazolone ring.

IV. Potential Biological Activities and Therapeutic Applications

The indazolone scaffold is a well-established pharmacophore, and the introduction of a 4-methoxy group can modulate its activity in several ways. Based on the known biological activities of related compounds, 4-Methoxy-1H-indazol-3(2H)-one could be a promising candidate for investigation in the following areas:

-

Anti-inflammatory Activity: Many indazolone derivatives have demonstrated significant anti-inflammatory properties.[5] The mechanism often involves the inhibition of key inflammatory mediators.

-

Anticancer Activity: The indazole core is present in several approved anticancer drugs.[2] Substituted indazoles and indazolones have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.

-

Kinase Inhibition: The indazolone structure can serve as a scaffold for the design of inhibitors of various kinases, including those involved in cell signaling pathways implicated in cancer and inflammatory diseases.

Hypothetical Mechanism of Action: Kinase Inhibition

Caption: Hypothetical binding mode of 4-Methoxy-1H-indazol-3(2H)-one in a kinase active site.

V. Future Directions and Research Perspectives

The exploration of 4-Methoxy-1H-indazol-3(2H)-one presents an exciting opportunity in medicinal chemistry. The immediate next steps should focus on the validation of the proposed synthetic route and the full characterization of the molecule. Following this, a comprehensive biological screening program is warranted.

Proposed Research Workflow

Caption: A proposed workflow for the investigation of 4-Methoxy-1H-indazol-3(2H)-one.

VI. Conclusion

While direct experimental data on 4-Methoxy-1H-indazol-3(2H)-one is currently limited, a thorough analysis of the indazolone scaffold and related methoxy-substituted analogs provides a strong rationale for its investigation as a potential therapeutic agent. The proposed synthetic route is robust and based on well-established chemical transformations. The predicted biological activities, particularly in the areas of inflammation and oncology, are grounded in the extensive body of research on the indazole privileged scaffold. This technical guide serves as a foundational document to inspire and direct future research into this promising, yet underexplored, molecule.

References

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [URL will be provided from the search results][2]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. [URL will be provided from the search results][3]

-

Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. [URL will be provided from the search results][7]

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. [URL will be provided from the search results][4]

-

Synthesis and antiinflammatory activity of novel indazolones. [URL will be provided from the search results][5]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [URL will be provided from the search results][8]

-

Supporting Information - AWS. [URL will be provided from the search results][9]

-

Wiley-VCH 2007 - Supporting Information. [URL will be provided from the search results][10]

-

4-methoxy-1h-indazol-3-amine(886362-07-8) 1 h nmr - ChemicalBook. [URL will be provided from the search results][11]

-

4-METHOXY-1H-INDAZOL-3-AMINE synthesis - ChemicalBook. [URL will be provided from the search results][6]

-

4-Methoxy-1H-indazole-3-carboxylic acid - CymitQuimica. [URL will be provided from the search results][12]

-

Efficient and convenient synthesis of indazol-3(2H)-ones and 2-aminobenzonitriles. [URL will be provided from the search results][13]

-

A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor | Request PDF - ResearchGate. [URL will be provided from the search results][14]

-

Indazolone synthesis - Organic Chemistry Portal. [URL will be provided from the search results][15]

-

Indazole synthesis - Organic Chemistry Portal. [URL will be provided from the search results][16]

-

Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†). [URL will be provided from the search results][17]

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. [URL will be provided from the search results][18]

-

Discovery and synthesis of novel indazole derivatives - Benchchem. [URL will be provided from the search results][1]

-

The Role of Indazole Derivatives in Modern Drug Discovery. [URL will be provided from the search results][19]

-

Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. [URL will be provided from the search results][20]

-

Records of Natural Products Articles - ACG Publications. [URL will be provided from the search results][21]

-

Erylivingstone A-C with antioxidant and antibacterial activities from Erythrina livingstoniana. [URL will be provided from the search results][22]

-

Methoxychalcones: Effect of Methoxyl Group on the Antifungal, Antibacterial and Antiproliferative Activities. [URL will be provided from the search results][23]

-

5(4 H )-oxazolones: Synthesis and biological activities - ResearchGate. [URL will be provided from the search results][24]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caribjscitech.com [caribjscitech.com]

- 5. Synthesis and antiinflammatory activity of novel indazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-METHOXY-1H-INDAZOL-3-AMINE synthesis - chemicalbook [chemicalbook.com]

- 7. austinpublishinggroup.com [austinpublishinggroup.com]

- 8. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. 4-METHOXY-1H-INDAZOL-3-AMINE(886362-07-8) 1H NMR spectrum [chemicalbook.com]

- 12. 4-Methoxy-1H-indazole-3-carboxylic acid | CymitQuimica [cymitquimica.com]

- 13. Efficient and convenient synthesis of indazol-3(2H)-ones and 2-aminobenzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Indazolone synthesis [organic-chemistry.org]

- 16. Indazole synthesis [organic-chemistry.org]

- 17. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. derpharmachemica.com [derpharmachemica.com]

- 19. nbinno.com [nbinno.com]

- 20. Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ACG Publications [acgpubs.org]

- 22. cabidigitallibrary.org [cabidigitallibrary.org]

- 23. Methoxychalcones: Effect of Methoxyl Group on the Antifungal, Antibacterial and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Methoxy-1H-indazol-3(2H)-one: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Indazole Scaffold in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in modern drug discovery. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2] Indazole derivatives have demonstrated efficacy as anti-inflammatory, anticancer, and neurological disorder treatments, among other therapeutic applications.[1][2] This guide focuses on a specific, yet significant, member of this family: 4-Methoxy-1H-indazol-3(2H)-one. We will delve into its chemical identity, synthesis, properties, and explore its potential in the landscape of drug development.

Section 1: Core Identifiers and the Critical Role of Tautomerism

A precise understanding of a molecule's identity is foundational to any scientific investigation. For 4-Methoxy-1H-indazol-3(2H)-one, this is particularly nuanced due to the phenomenon of tautomerism.

Chemical Identity

| Identifier | Value |

| Systematic Name | 4-Methoxy-1H-indazol-3(2H)-one |

| Tautomeric Form | 4-Methoxy-1H-indazol-3-ol |

| CAS Number (Tautomer) | 1000342-89-1 |

| Molecular Formula | C8H8N2O2 |

| Molecular Weight | 164.16 g/mol |

Tautomerism: A Tale of Two Forms

Indazol-3-ones exist in a dynamic equilibrium with their 3-hydroxy-1H-indazole tautomers. This equilibrium is influenced by factors such as the solvent, pH, and the nature of substituents on the indazole ring.

Caption: Tautomeric equilibrium between the indazolone and indazolol forms.

Understanding this tautomerism is not merely an academic exercise. The different forms can exhibit distinct physicochemical properties and biological activities. For instance, the hydrogen-bonding capabilities of the hydroxyl group in the indazolol form may lead to different interactions with biological targets compared to the keto group in the indazolone form.

Section 2: Synthesis Strategies for the 4-Methoxy-Indazolone Core

Proposed Synthetic Pathway: From Nitrile to Indazolone

A plausible and efficient route to 4-Methoxy-1H-indazol-3(2H)-one begins with a substituted benzonitrile. This multi-step synthesis leverages well-understood and reliable chemical transformations.

Caption: Proposed synthetic workflow for 4-Methoxy-1H-indazol-3(2H)-one.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a well-reasoned, hypothetical procedure based on established chemical principles for the synthesis of analogous compounds.

Step 1: Synthesis of 4-Methoxy-1H-indazol-3-amine

-

To a solution of 2-fluoro-6-methoxybenzonitrile (1 equivalent) in a suitable high-boiling solvent such as n-butanol, add hydrazine hydrate (3-5 equivalents).

-

Heat the reaction mixture to reflux (approximately 117-118 °C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The use of a higher boiling point solvent ensures the reaction proceeds to completion.

-

Upon completion, cool the reaction mixture to room temperature and add water to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-Methoxy-1H-indazol-3-amine.[3]

Step 2: Diazotization and Hydrolysis to 4-Methoxy-1H-indazol-3-ol

-

Suspend 4-Methoxy-1H-indazol-3-amine (1 equivalent) in an aqueous solution of a strong mineral acid, such as hydrochloric acid, at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C. This will form the corresponding diazonium salt.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-80 °C. The diazonium group will be hydrolyzed to a hydroxyl group.

-

Monitor the reaction for the cessation of nitrogen gas evolution.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 4-Methoxy-1H-indazol-3-ol, which will exist in equilibrium with 4-Methoxy-1H-indazol-3(2H)-one.

Section 3: Physicochemical and Spectroscopic Properties

Due to the limited availability of experimental data for 4-Methoxy-1H-indazol-3(2H)-one, the following properties are predicted based on the analysis of closely related structures and general chemical principles.

| Property | Predicted Value/Information |